4,6-Dichloro-5-fluoro-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-fluoro-pyridine-3-carboxamide is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with chlorine and fluorine atoms, as well as a carboxamide group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-fluoro-pyridine-3-carboxamide typically involves multiple steps, starting with the appropriate pyridine derivatives. One common approach is the halogenation of pyridine derivatives followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-fluoro-pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the halogen atoms and the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyridine ring, such as chlorinated, fluorinated, and carboxylated compounds. These derivatives can be further modified to produce a wide range of biologically active molecules.
Scientific Research Applications
4,6-Dichloro-5-fluoro-pyridine-3-carboxamide has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4,6-Dichloro-5-fluoro-pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The presence of halogen atoms and the carboxamide group allows the compound to interact with specific enzymes or receptors, leading to biological activity. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4,6-Dichloro-5-fluoro-pyridine-3-carboxamide is similar to other halogenated pyridine derivatives, such as 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile. its unique combination of chlorine and fluorine atoms, along with the carboxamide group, sets it apart in terms of reactivity and biological activity. Other similar compounds include:
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
3,5-Dichloro-4-fluoro-pyridine-2-carboxylic acid
4,6-Dichloro-5-fluoro-pyridine-2-carboxamide
These compounds share structural similarities but may exhibit different properties and applications due to variations in their substituents.
Properties
Molecular Formula |
C6H3Cl2FN2O |
---|---|
Molecular Weight |
209.00 g/mol |
IUPAC Name |
4,6-dichloro-5-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H3Cl2FN2O/c7-3-2(6(10)12)1-11-5(8)4(3)9/h1H,(H2,10,12) |
InChI Key |
XCSDBSIHRUTJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.